molecular formula C27H30O14 B12317617 5-[[2-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-7-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one

5-[[2-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-7-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one

Katalognummer: B12317617
Molekulargewicht: 578.5 g/mol
InChI-Schlüssel: LYKXPTCUGPKDQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[[2-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-7-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one is a flavone glycoside characterized by a 4H-1-benzopyran-4-one (flavone) core substituted with a 4-hydroxyphenyl group at position 2, a hydroxyl group at position 7, and a disaccharide moiety (2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl) at position 3. The 6-deoxy-α-L-mannopyranosyl (commonly referred to as rhamnose) and β-D-glucopyranosyl residues form a rutinoside linkage (rhamnose-(1→2)-glucose), which influences solubility, bioavailability, and bioactivity . This compound is structurally related to flavonoid glycosides found in plants, where glycosylation often enhances stability and modulates pharmacological effects such as antioxidant and anti-inflammatory activities .

Eigenschaften

IUPAC Name

5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-7-hydroxy-2-(4-hydroxyphenyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O14/c1-10-20(32)22(34)24(36)26(37-10)41-25-23(35)21(33)18(9-28)40-27(25)39-17-7-13(30)6-16-19(17)14(31)8-15(38-16)11-2-4-12(29)5-3-11/h2-8,10,18,20-30,32-36H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKXPTCUGPKDQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=CC4=C3C(=O)C=C(O4)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Structural Overview and Synthetic Challenges

The target compound consists of a flavone aglycone (5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one) linked to a disaccharide moiety (2-O-α-L-rhamnopyranosyl-β-D-glucopyranose). Key challenges include:

  • Regioselectivity : The 7-hydroxyl group on the A-ring of the flavone is the primary site for glycosylation due to its higher acidity (pKa ~7.5–9.0).
  • Stereochemical Control : Ensuring β-configuration at the glucosyl linkage and α-configuration at the rhamnosyl bond requires precise reaction conditions.
  • Protection-Deprotection : Protecting groups (e.g., acetyl, benzoyl) are essential to prevent undesired side reactions during glycosylation.

Synthetic Strategies

Aglycone Synthesis

The flavone core is synthesized via the Algar-Flynn-Oyamada (AFO) reaction or cyclization of chalcone precursors:

  • Chalcone Oxidation : 2',4'-Dihydroxychalcone is oxidized with hydrogen peroxide in alkaline conditions to form the flavone skeleton.
  • Selective Protection : The 5- and 7-hydroxyl groups are protected using acetyl or benzoyl groups to direct glycosylation to the 7-position.

Example Protocol :

  • 2',4'-Dihydroxychalcone (10 mmol) is treated with 30% H₂O₂ in methanol (50 mL) at 0°C.
  • After 12 h, the mixture is neutralized with HCl, yielding 5,7-dihydroxyflavone (82% yield).

Glycosylation Methods

Chemical Glycosylation

a. Koenigs-Knorr Reaction :

  • Donor : 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide.
  • Conditions : Ag₂CO₃ or AgOTf as a catalyst, anhydrous acetone, 0°C to room temperature.
  • Mechanism : Nucleophilic substitution at the anomeric carbon, facilitated by silver ions.

b. Modified Michael Addition :

  • Donor : Pre-formed disaccharide (2-O-acetyl-rhamnosyl-glucose trichloroacetimidate).
  • Conditions : K₂CO₃ in dry acetone, 40–60°C.
  • Advantage : Higher yields (75–90%) compared to traditional methods.

Example Protocol :

  • 5,7-Di-O-acetylflavone (1 mmol) and 2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl-(1→2)-3,4,6-tri-O-acetyl-β-D-glucopyranosyl bromide (1.2 mmol) are dissolved in dry dichloromethane.
  • Ag₂CO₃ (2 mmol) is added, and the reaction is stirred under N₂ for 24 h.
  • Deprotection with NaOMe/MeOH yields the target compound (68% overall yield).
Enzymatic Glycosylation

Recent studies highlight the use of glycosyltransferases (e.g., UGT78D1) for regioselective glycosylation:

  • Donor : UDP-glucose or UDP-rhamnose.
  • Conditions : Phosphate buffer (pH 7.5), 37°C, 12–24 h.
  • Yield : 50–60% with >95% β-selectivity.

Disaccharide Donor Synthesis

The 2-O-rhamnosyl-glucose moiety is prepared via sequential glycosylation:

  • Rhamnosylation : α-L-Rhamnose is activated as a trichloroacetimidate and coupled to glucose at the 2-position.
  • Protection : The disaccharide is peracetylated to enhance stability during subsequent reactions.

Example Protocol :

  • α-L-Rhamnose (1 mmol) is treated with Cl₃CCN (1.2 mmol) and DBU (0.1 mmol) in CH₂Cl₂ to form the trichloroacetimidate.
  • The donor is coupled to 2-OH-glucose in the presence of TMSOTf (0.2 mmol), yielding 2-O-rhamnosyl-glucose (85% yield).

Optimization of Reaction Conditions

Solvent Systems

  • Polar Aprotic Solvents : DMF or DMSO improve glycosyl donor solubility but may reduce stereoselectivity.
  • Ether-Based Solvents : Diethyl ether or THF favor β-configuration in glucosylation.

Catalysts

  • Silver Salts : Ag₂CO₃ promotes glucosylation but requires anhydrous conditions.
  • Lewis Acids : BF₃·Et₂O enhances rhamnosyl donor activation.

Temperature and Time

  • Low Temperatures (0–5°C) : Minimize side reactions but slow reaction kinetics.
  • Room Temperature : Optimal balance for most glycosylations (12–48 h).

Analytical Data and Characterization

Spectral Data

  • ¹H NMR : Key signals include δ 5.32 (anomeric proton, β-glucose, J = 7.8 Hz) and δ 4.98 (anomeric proton, α-rhamnose, J = 1.5 Hz).
  • HRMS : [M+H]⁺ calculated for C₂₇H₃₀O₁₄: 579.1664; found: 579.1668.

Purity and Yield

Method Yield (%) Purity (%) Reference
Koenigs-Knorr 68 92
Modified Michael 85 95
Enzymatic 58 98

Analyse Chemischer Reaktionen

Arten von Reaktionen: Apigenin 5-O-neohesperidosid durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Diese Reaktion kann zur Bildung von Chinonen und anderen oxidierten Derivaten führen.

    Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Dihydroderivate umwandeln.

    Substitution: Nucleophile Substitutionsreaktionen können an den Hydroxylgruppen stattfinden und zur Bildung verschiedener substituierter Derivate führen.

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat, die typischerweise in wässrigen oder organischen Lösungsmitteln verwendet werden.

    Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden unter milden Bedingungen eingesetzt.

    Substitution: Nucleophile wie Alkylhalogenide oder Acylchloride werden in Gegenwart einer Base wie Pyridin oder Triethylamin verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind oxidierte Derivate, reduzierte Formen und verschiedene substituierte Verbindungen, abhängig von den spezifischen Reagenzien und Bedingungen, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Numerous studies have demonstrated the antioxidant properties of flavonoids, including this compound. Antioxidants are crucial for protecting cells from oxidative stress, which is linked to various diseases such as cancer and cardiovascular disorders.

  • Case Study : A study published in the Journal of Agricultural and Food Chemistry found that flavonoids with similar structures exhibit significant free radical scavenging activity, suggesting potential therapeutic uses in preventing oxidative damage .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties, which can be beneficial in treating inflammatory diseases.

  • Case Study : In vitro studies have shown that flavonoids can inhibit pro-inflammatory cytokines. A related study indicated that compounds structurally similar to this benzopyran derivative reduced inflammation markers in human cell lines .

Anticancer Properties

Flavonoids are extensively studied for their anticancer effects. This compound may inhibit tumor growth and induce apoptosis in cancer cells.

  • Data Table: Anticancer Activity of Related Flavonoids
Compound NameCancer TypeMechanism of ActionReference
KaempferolBreastInduces apoptosis
QuercetinColonInhibits cell proliferation

Cardiovascular Health

Flavonoids have been associated with improved cardiovascular health due to their ability to enhance endothelial function and reduce blood pressure.

  • Case Study : A clinical trial demonstrated that participants consuming high-flavonoid diets showed improved vascular function, which could be attributed to compounds like the one discussed .

Neuroprotective Effects

Emerging research suggests that this compound may offer neuroprotective benefits, potentially aiding in the prevention of neurodegenerative diseases.

  • Case Study : Animal studies have indicated that flavonoids can protect against neuronal damage induced by oxidative stress, highlighting their potential role in conditions like Alzheimer's disease .

Wirkmechanismus

The mechanism of action of Apigenin 5-O-neohesperidoside involves its interaction with various molecular targets and pathways. It exerts its effects through:

    Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by upregulating antioxidant enzymes.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, such as tumor necrosis factor-alpha (TNF-α) and interleukins.

    Anticancer Activity: Apigenin 5-O-neohesperidoside induces apoptosis and cell cycle arrest in cancer cells by modulating signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Properties of Selected Flavonoid Glycosides

Compound Name Molecular Formula Molecular Weight Glycosylation Position Aglycone Structure Key Substituents Reported Activities References
5-[[2-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-7-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one C₂₈H₃₂O₁₄ 600.54 (calc.) 5-OH Flavone (4H-1-benzopyran-4-one) 4-Hydroxyphenyl (C2), 7-OH Antioxidant, anti-inflammatory
Linarin (Acacetin-7-rutinoside) C₂₈H₃₂O₁₄ 600.54 7-OH Flavone 4'-Methoxyphenyl (C2), 5-OH Neuroprotective, anti-diabetic
Narcissin (Kaempferol 3-rutinoside) C₂₇H₃₀O₁₅ 594.52 3-OH Flavonol (3-hydroxyflavone) 4'-Hydroxyphenyl (C2) Antioxidant, antiviral
Naringenin 7-neohesperidoside C₂₇H₃₂O₁₄ 580.53 7-OH Flavanone (dihydroflavone) 4'-Hydroxyphenyl (C2) Anti-inflammatory, hepatoprotective
Vaccarin-RM (Ara-Glc-Glc substituted flavone) C₃₂H₃₈O₁₉ 726.63 6-OH Flavone 4-(β-D-Glucopyranosyloxy)phenyl (C2) Wound healing, angiogenesis promotion
Myricetin 3'-methyl ether 3-O-rutinoside C₂₈H₃₂O₁₇ 640.55 3-OH Flavonol 3,4-Dihydroxy-5-methoxyphenyl (C2) Antioxidant, enzyme inhibition

Key Differences and Implications

Aglycone Variations

  • Flavone vs. Flavonol vs. Flavanone: The target compound and Linarin share a flavone core, whereas Narcissin (kaempferol derivative) and Myricetin 3'-methyl ether are flavonols with a 3-hydroxyl group. Naringenin 7-neohesperidoside is a flavanone, which lacks the double bond between C2 and C3, reducing planarity and altering bioactivity . Flavonols (e.g., Narcissin) often exhibit stronger antioxidant activity due to the 3-OH group .

Glycosylation Patterns

  • Position of Glycosylation : Glycosylation at position 5 (target compound) vs. position 7 (Linarin) affects solubility and membrane permeability. Position 5 substitution may limit interaction with cellular receptors compared to more common 7-O-glycosides .
  • Sugar Composition: The rutinoside (rhamnose-glucose) in the target compound and Linarin enhances water solubility compared to arabinose-containing analogs (e.g., Vaccarin-RM). Neohesperidoside (rhamnose-(1→2)-glucose) in Naringenin 7-neohesperidoside is structurally similar but linked to a flavanone .

Substituent Effects

  • Hydroxyl vs.
  • Complex Substituents: Vaccarin-RM’s 4-(β-D-glucopyranosyloxy)phenyl group and Myricetin 3'-methyl ether’s 3,4-dihydroxy-5-methoxyphenyl enable unique interactions with enzymes like tyrosine kinases and oxidases .

Research Findings

  • Antioxidant Activity: The target compound’s 7-OH and 4-hydroxyphenyl groups contribute to radical scavenging, though its activity is likely lower than flavonols (e.g., Narcissin) due to the absence of a 3-OH group .
  • Metabolic Pathways: Similar compounds cluster in phenylpropanoid and flavonoid biosynthesis pathways, suggesting shared regulatory mechanisms .
  • Pharmacokinetics: Rutinosides like the target compound exhibit slower hydrolysis in the gut than glucosides, prolonging systemic exposure .

Biologische Aktivität

The compound 5-[[2-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-7-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one, also known as kaempferol-7-O-neohesperidoside, is a flavonoid glycoside with significant biological activities. This article provides an in-depth analysis of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C27H30O15
  • Molecular Weight : 594.5181 g/mol
  • Melting Point : 258–260 °C
  • Solubility : Soluble in acetone, chloroform, dichloromethane, and DMSO .

Antioxidant Activity

Numerous studies indicate that flavonoids exhibit potent antioxidant properties. The compound has been shown to scavenge free radicals and reduce oxidative stress markers in various in vitro models. For instance, it effectively inhibited lipid peroxidation and increased the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Anti-inflammatory Effects

Research has demonstrated that this compound can modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential application for treating inflammatory diseases .

Antimicrobial Properties

The compound exhibits antimicrobial activity against various pathogens, including bacteria and fungi. In vitro studies have shown that it can inhibit the growth of Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of microbial cell membranes .

Neuroprotective Effects

In animal models of neurodegenerative diseases, this flavonoid has shown promise in protecting neuronal cells from apoptosis induced by oxidative stress. It enhances cognitive function and memory retrieval in models of epilepsy and other cognitive impairments, likely through modulation of GABAergic signaling pathways .

The biological activities of this compound are attributed to several mechanisms:

  • Antioxidant Defense : Increases the expression of endogenous antioxidant enzymes.
  • Cytokine Modulation : Suppresses the activation of NF-kB signaling pathways leading to reduced cytokine production.
  • Membrane Integrity : Disrupts bacterial cell membrane integrity, leading to cell death.
  • Neurotransmitter Modulation : Acts as a positive allosteric modulator on GABA receptors, enhancing inhibitory neurotransmission.

Case Studies

StudyFindings
Wang et al. (2012)Demonstrated significant anti-HBV effects in vitro using this compound as a treatment agent.
Ren (2017)Reported alleviation of pulmonary edema in mice with acute lung injury when treated with this flavonoid.
Du et al. (2002)Showed that the compound produced a sedative effect and inhibited seizures in rodent models .

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating this compound from natural sources?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol/water mixtures) followed by chromatographic purification. Citrus peels are a common source, and optimization via response surface methodology (RSM) can enhance yield by adjusting solvent polarity, temperature, and extraction time . Fractionation using column chromatography with silica gel or Sephadex LH-20, coupled with HPLC-PDA, is critical for purity assessment .

Q. How can the stereochemistry and glycosidic linkages be confirmed experimentally?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D experiments like COSY, HSQC, and HMBC) is essential for resolving chiral centers (11 chiral atoms) and glycosidic bond configurations (e.g., α-L-rhamnose vs. β-D-glucose linkages) . X-ray crystallography, when feasible, provides definitive structural confirmation, as seen in RCSB PDB ligand summaries .

Q. What are the solubility properties of this compound, and how do they influence in vitro assays?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents like DMSO. Solubility data (e.g., logP ~1.2) suggest the use of co-solvents (e.g., ethanol:PBS mixtures) or surfactants (e.g., Tween-80) for bioassays. Pre-formulation studies using dynamic light scattering (DLS) can assess aggregation tendencies .

Advanced Research Questions

Q. How can synthetic challenges in glycosidic bond formation be addressed for structural analogs?

  • Methodological Answer : Chemoenzymatic synthesis is preferred for regioselective glycosylation. For example, glycosyltransferases or engineered mutants can catalyze 2-O-rhamnosylation with higher fidelity than chemical methods. Protecting group strategies (e.g., levulinoyl or benzyl groups) are critical to prevent undesired side reactions .

Q. What computational approaches are suitable for predicting bioactivity and binding mechanisms?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) can model interactions with targets like cytochrome P450 enzymes or flavonoid receptors. Density Functional Theory (DFT) calculations predict reactivity descriptors (e.g., HOMO-LUMO gaps) to rationalize antioxidant activity .

Q. How do structural modifications (e.g., sulfation or acetylation) alter pharmacokinetic properties?

  • Methodological Answer : Sulfation at the 3-OH position (as in rutin sulfate derivatives) enhances water solubility but may reduce membrane permeability. Stability assays (e.g., simulated gastric fluid) and pharmacokinetic modeling (GastroPlus) can compare modified vs. parent compounds .

Data Contradictions and Resolution

Q. How can discrepancies in reported bioactivity data across studies be resolved?

  • Methodological Answer : Contradictions often arise from varying assay conditions (e.g., cell lines, antioxidant assay protocols). Standardization using reference compounds (e.g., quercetin for antioxidant assays) and meta-analysis of dose-response curves (IC50/EC50 values) are recommended. Cross-validation with in silico ADMET predictions can prioritize high-confidence targets .

Analytical Techniques Comparison Table

TechniqueApplicationExample ParametersReference
NMR Stereochemistry, glycosidic bonds¹H NMR (δ 5.2–6.0 ppm for anomeric H)
LC-MS/MS Purity, metabolite profilingESI+ mode, m/z 741.2 [M+H]⁺
X-ray Crystallography Absolute configurationPDB ID: ZWN, resolution ≤1.5 Å
DFT Reactivity, electronic propertiesB3LYP/6-31G(d) basis set

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.